2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.17461031 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Synthesis
1,2,4-Triazolo[1,5-a]pyrimidines, including derivatives like 2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, have been extensively studied due to their significance in various fields like pharmaceutics, agrochemistry, and photography. Synthesis methods often involve condensations of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional synthons. Quantum-chemical calculations on these compounds have led to new insights into their molecular properties, such as aromaticity, tautomerism, and betain and mesoionic structures. Their reactivity has been explored in the context of bases and acids, alkylation, electrophilic reactions, and nucleophilic substitution (Fischer, 2007).
Coordination Chemistry
The coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, including the compound , has been a subject of research. Studies have focused on the structural features of these compounds, especially when binding metal ions. They exhibit versatile binding behaviors, often monodentate through the endocyclic nitrogen atom. This versatility has implications in the formation of dimeric and polymeric structures with potential applications in various fields (Salas et al., 1999).
Biological Activity
Several derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to the specified compound, have shown promising biological activities. These include herbicidal and fungicidal properties, with some compounds displaying better bioactivities due to the presence of chiral centers. This insight is crucial for developing new agrochemicals and pharmaceuticals (Long De, 2006).
Medicinal Applications
1,2,4-Triazolo[1,5-a]pyrimidines have been increasingly recognized for their therapeutic properties. They have been explored for anticancer, antiparasitic, and antibacterial applications. The development of these compounds in medicinal chemistry underlines the significance of the triazolopyrimidine nucleus in drug design and discovery (Pinheiro et al., 2020).
Future Directions
The future directions for research on “2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could also focus on the development of derivatives with improved potency and selectivity .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-9-12(2)20-15(16-11)17-13(18-20)10-14(21)19-7-5-3-4-6-8-19/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTJHTHROOWNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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